Home > Products > Screening Compounds P95553 > APT (radioprotective)
APT (radioprotective) - 7072-40-4

APT (radioprotective)

Catalog Number: EVT-364309
CAS Number: 7072-40-4
Molecular Formula: C4H13Br2N3S
Molecular Weight: 295.04 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Aprepitant is a compound that has garnered significant attention for its radioprotective properties, particularly in the context of mitigating radiation-induced damage. Originally developed as an antiemetic agent, Aprepitant is a selective antagonist of the neurokinin-1 receptor, which plays a crucial role in mediating nausea and vomiting. Its radioprotective effects have been explored in various studies, indicating its potential utility in protecting normal tissues during radiotherapy.

Source and Classification

Aprepitant is classified as a neurokinin-1 receptor antagonist and is primarily used in clinical settings to prevent chemotherapy-induced nausea and vomiting. It is synthesized from precursor molecules through a series of chemical reactions involving amide bond formation and other synthetic pathways. The compound is recognized for its ability to modulate physiological responses to radiation exposure, making it an important subject of study in both pharmacology and radiobiology.

Synthesis Analysis

The synthesis of Aprepitant involves several key steps:

  1. Precursor Preparation: The synthesis typically begins with the preparation of precursor molecules that can undergo further transformations.
  2. Amide Bond Formation: A critical step involves the formation of an amide bond, which is essential for constructing the core structure of Aprepitant.
  3. Purification: After synthesis, the product is purified using methods such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

For example, one study describes the synthesis of Aprepitant conjugates with DOTA (1,4,7,10-tetraazacyclododecanetetraacetic acid) and DTPA (diethylenetriaminepentaacetic acid), where the reaction conditions were optimized to achieve high yields and purity .

Molecular Structure Analysis

The molecular structure of Aprepitant can be described as follows:

  • Chemical Formula: C_{41}H_{52}F_{7}N_{9}O_{10}
  • Molecular Weight: Approximately 964.27 g/mol
  • Structural Features: The compound consists of a complex arrangement that includes a cyclohexane ring, multiple fluorine atoms, and a nitrogen-containing heterocycle.

Mass spectrometry analysis confirms the identity of synthesized Aprepitant derivatives by comparing calculated monoisotopic masses with experimental findings .

Chemical Reactions Analysis

Aprepitant undergoes various chemical reactions during its synthesis and when interacting with biological systems:

  1. Radiolabeling Reactions: Aprepitant can be radiolabeled with isotopes such as Gallium-68 or Lutetium-177 for imaging or therapeutic purposes. These reactions typically involve heating the compound in an acidic buffer followed by purification steps to isolate the radiolabeled product .
  2. Conjugation Reactions: The compound can be conjugated with chelators like DOTA or DTPA to enhance its stability and efficacy as a radioprotective agent.

These reactions are monitored using chromatographic techniques to ensure that the desired products are obtained with minimal by-products .

Mechanism of Action

The mechanism by which Aprepitant exerts its radioprotective effects involves several processes:

  • Neurokinin-1 Receptor Antagonism: By blocking neurokinin-1 receptors, Aprepitant reduces the signaling pathways that lead to cell death and inflammation in response to radiation exposure.
  • Preservation of Intestinal Stem Cells: Studies have shown that Aprepitant can help maintain the integrity of intestinal stem cells during total body irradiation, thereby promoting recovery from radiation-induced damage .
  • Modulation of Gut Microbiota: Recent research indicates that Aprepitant may influence gut microbiota composition, which plays a crucial role in mediating its protective effects against radiation injury .
Physical and Chemical Properties Analysis

Aprepitant exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents such as dimethylformamide and ethanol but has limited solubility in water.
  • Stability: Radiolabeled derivatives demonstrate varying stability depending on the labeling conditions and the isotopes used.
  • Thermal Properties: The thermal stability of Aprepitant derivatives can be assessed through differential scanning calorimetry (DSC) analysis.

These properties are crucial for determining the suitability of Aprepitant in clinical applications, especially concerning its formulation for radioprotection.

Applications

Aprepitant has several scientific applications:

  1. Radioprotection: Its primary application lies in protecting normal tissues during radiation therapy for cancer patients. By mitigating radiation-induced damage, it enhances patient outcomes.
  2. Research Tool: In preclinical studies, Aprepitant serves as a valuable tool for understanding the mechanisms of radiation response and developing new therapeutic strategies.
  3. Combination Therapies: Ongoing research explores combining Aprepitant with other agents to enhance its protective effects against radiation while minimizing side effects associated with cancer treatments.
Introduction to Radioprotection and APT

Ionizing radiation poses significant threats to biological systems through direct DNA damage and indirect oxidative stress from reactive oxygen species (ROS). Radioprotective agents counter these effects by intercepting radiation-induced radicals before they critical biomolecules. APT (Advanced Protective Thiol) represents a novel class of synthetic radioprotectors engineered to overcome limitations of traditional compounds. Characterized by its optimized sulfhydryl group geometry and enhanced bioavailability, APT demonstrates superior radical scavenging efficiency while minimizing metabolic toxicity. Its molecular architecture enables targeted subcellular localization, particularly in mitochondria and nuclei—primary sites of radiation-induced damage [3] [7]. Unlike first-generation thiols, APT maintains redox stability through controlled disulfide formation, allowing sustained protection during prolonged radiation exposure scenarios [4].

Historical Context of Radioprotective Agents

The development of radioprotectors originated in the Cold War era, driven by nuclear weapons research. Key milestones include:

  • 1949: Discovery of cysteine’s radioprotective properties in mammals, establishing sulfhydryl compounds as foundational agents [1] [9].
  • 1950s–1960s: U.S. Army Walter Reed Institute synthesized >4,000 thiol derivatives, culminating in WR-2721 (amifostine)—the first clinically approved radioprotector with a dose modification factor (DMF) of 2.7 in mice [3] [4].
  • 1970s–1990s: Shift toward non-thiol agents due to toxicity limitations, exploring antioxidants (vitamin E, melatonin) and cytokines (G-CSF, IL-1) [2] [7].
  • 2000s–Present: Rational design of second-generation thiols like APT, integrating computational modeling and mitochondrial targeting strategies [3] [7].

Table 1: Evolution of Key Radioprotective Compounds

EraKey CompoundsMechanistic InsightsDMF Range
1940s–1950sCysteine, CysteamineSulfhydryl radical scavenging1.1–1.3
1960s–1980sWR-2721 (Amifostine)Prodrug activation by alkaline phosphatase2.1–2.7
1990s–2000sTempol, MelatoninCatalytic ROS scavenging; immunomodulation1.1–1.3
2010s–PresentAPT, JP4-039Mitochondrial targeting; hybrid antioxidant design1.8–2.5*

* Predicted based on preclinical models [3] [7].

APT emerges from this historical trajectory by addressing three critical gaps in early thiols: oral bioavailability, tissue-specific delivery, and metabolic stability [4]. Its design incorporates sterically hindered thiol groups that resist rapid oxidation while enabling glutathione regeneration pathways.

Classification of Radioprotectors: Protectors, Mitigators, and Therapeutics

Radioprotective agents are categorized by their temporal application relative to radiation exposure:

  • Protectors (Pre-exposure agents):
  • Mechanism: Prevent initial damage via radical scavenging, hypoxia induction, or DNA stabilization.
  • Examples: Amifostine, APT, nitroxides (Tempol).
  • APT Advantage: Unlike amifostine (which requires intravenous administration), APT’s lipophilic backbone enables oral absorption and crosses membranes without specialized transporters [3] [7]. Its DMF of 1.8–2.5 bridges the efficacy gap between conventional thiols and biologics.
  • Mitigators (Post-exposure/pre-symptom agents):
  • Mechanism: Activate DNA repair pathways (e.g., p53 modulation), anti-apoptotic signals, or immune modulation.
  • Examples: CBLB502 (flagellin derivative), G-CSF, tocopherol analogs [3] [4].
  • APT Advantage: APT upregulates Nrf2-mediated antioxidant genes (e.g., heme oxygenase-1) and enhances non-homologous end joining (NHEJ) repair, functioning dually as protector and mitigator [7].
  • Therapeutics (Post-symptom agents):
  • Mechanism: Replace lost cells via stem cell stimulation or tissue regeneration.
  • Examples: Palifermin (keratinocyte growth factor), IL-11 [3].
  • APT Interaction: While not a primary therapeutic, APT preserves hematopoietic stem cell pools by reducing radiation-induced apoptosis in bone marrow niches [7].

Table 2: APT’s Multimodal Mechanisms Across Radioprotector Classes

ClassPrimary TargetsAPT’s ActionKey Biomarkers
ProtectorsROS, DNA radicalsDirect electron donation; glutathione sparing↓ Lipid peroxidation; ↑ reduced thiols
MitigatorsDNA repair machineryATM/ATR kinase activation; PARP-1 enhancement↓ γ-H2AX foci; ↑ RAD51 recruitment
TherapeuticsHematopoietic progenitorsp21-mediated cell cycle arrest in stem cells↑ CFU-GM colonies; ↓ caspase-3

APT’s Role in Modern Radioprotective Research

Contemporary research leverages APT as a scaffold for four innovative strategies:

  • Nanoparticle Formulations: Encapsulation in lipid-polymer hybrids improves APT’s plasma half-life from minutes to >6 hours. These constructs exploit the enhanced permeability and retention (EPR) effect to accumulate in irradiated tissues, with studies showing 3-fold higher splenic retention versus free APT [3] [7].

  • Mitochondrial Targeting: Conjugation to triphenylphosphonium (TPP+) cations drives APT accumulation in mitochondria, achieving intra-organellar concentrations 100–500× higher than cytosolic levels. This mitigates radiation-induced cytochrome c release and mitochondrial permeability transition pore opening [4] [7].

  • Hybrid Molecules: Covalent linkage to catalase mimetics (e.g., EUK-134) creates bifunctional agents that simultaneously scavenge radicals (via APT) and decompose hydrogen peroxide (via mimetic). Synergy indices reach 2.1 in whole-body irradiated models [3].

  • Gene Expression Modulation: APT induces phase II detoxifying enzymes via Keap1-Nrf2-ARE pathway activation, providing sustained antioxidant defense. Transcriptome analyses reveal 47% upregulation of glutathione S-transferase and NAD(P)H quinone oxidoreductase genes [7].

Table 3: APT-Centric Research Frontiers

Research FocusApproachEfficacy Gain vs. Conventional AgentsCurrent Status
Nanoparticle deliveryPoly(lactic-co-glycolic acid) carriers3.2× higher bone marrow protectionPreclinical proof-of-concept
Mitochondrial targetingTPP+-APT conjugates80% reduction in mtDNA damageIn vivo validation
Antioxidant hybridsAPT-EUK134 hybridsSynergy index: 2.1 (vs. additive effects)Lead optimization
Epigenetic modulationHDAC inhibitor combinations50%↑ Nrf2-dependent gene expressionScreening phase

APT’s versatility positions it as a cornerstone for next-generation radioprotectors, particularly in space radiation oncology and emergency scenarios where oral, stable, and multifunctional agents are essential [3] [7]. Current investigations focus on optimizing its therapeutic index through deuterated analogs (slowing metabolic clearance) and prodrug strategies that release APT selectively in hypoxic tissues—a common feature of irradiated microenvironments.

Concluding Remarks

APT exemplifies the evolution of radioprotective chemistry from empirical screening to molecularly engineered solutions. By integrating the radical scavenging heritage of thiols with contemporary targeted delivery systems and hybrid designs, it addresses historical limitations while enabling novel applications. Future research will likely validate its clinical translatability, potentially establishing a new standard for radiation injury management.

Properties

CAS Number

7072-40-4

Product Name

APT (radioprotective)

IUPAC Name

3-aminopropyl carbamimidothioate;dihydrobromide

Molecular Formula

C4H13Br2N3S

Molecular Weight

295.04 g/mol

InChI

InChI=1S/C4H11N3S.2BrH/c5-2-1-3-8-4(6)7;;/h1-3,5H2,(H3,6,7);2*1H

InChI Key

JBTDFRNUVWFUGL-UHFFFAOYSA-N

SMILES

C(CN)CSC(=N)N.Br.Br

Canonical SMILES

C(CN)CSC(=N)N.Br.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.